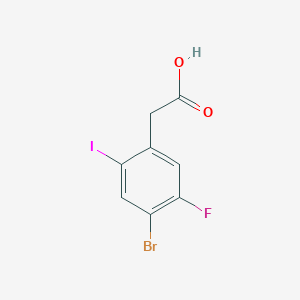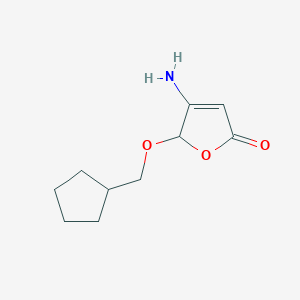
4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one is a chemical compound that belongs to the class of furanones Furanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of mucochloric acid with cyclopentylmethanol under specific conditions to form the cyclopentylmethoxy derivative. This intermediate is then subjected to further reactions to introduce the amino group and form the final furanone structure .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.
Aplicaciones Científicas De Investigación
4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Biological Research: It is used in receptor binding assays to study interactions with specific biological targets.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Amino-5-(cyclopentylmethoxy)furan-2(5H)-one include other furanones with different substituents, such as:
- 4-Amino-2(5H)-furanones with different alkyl or aryl groups.
- 5-Alkyloxy-4-amino-2(5H)-furanones .
Uniqueness
What sets this compound apart is its specific cyclopentylmethoxy substituent, which can impart unique biological and chemical properties. This structural feature may influence its reactivity, binding affinity to biological targets, and overall stability.
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3-amino-2-(cyclopentylmethoxy)-2H-furan-5-one |
InChI |
InChI=1S/C10H15NO3/c11-8-5-9(12)14-10(8)13-6-7-3-1-2-4-7/h5,7,10H,1-4,6,11H2 |
Clave InChI |
YDAJJXXWRCQAOI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2C(=CC(=O)O2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



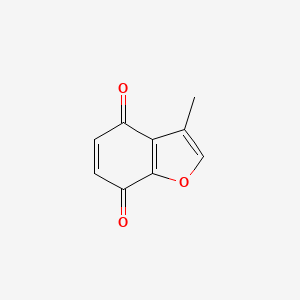


![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
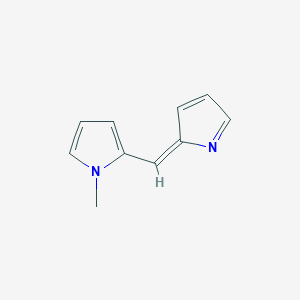
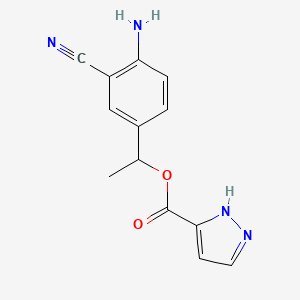
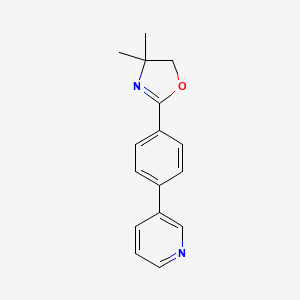
![7A-methyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B12869428.png)


![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
